molecular formula C11H19O4P B13598812 Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate

Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B13598812
M. Wt: 246.24 g/mol
InChI Key: WLELBQJBXNQQPB-UHFFFAOYSA-N
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Description

Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with a unique structure that includes a cyclobutane ring, a phosphoryl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclobutane derivative with a phosphorylating agent, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphoryl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated cyclobutane derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound’s structure allows it to fit into specific binding sites, influencing the activity of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylcyclobutane-1-carboxylate: Similar structure but lacks the methylene group.

    Methyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of both a phosphoryl group and a methylene group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required.

Properties

Molecular Formula

C11H19O4P

Molecular Weight

246.24 g/mol

IUPAC Name

ethyl 1-[dimethylphosphoryl(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C11H19O4P/c1-5-15-9(12)11(6-8(2)7-11)10(13)16(3,4)14/h10,13H,2,5-7H2,1,3-4H3

InChI Key

WLELBQJBXNQQPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(O)P(=O)(C)C

Origin of Product

United States

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